

# Physical and chemical properties of 4-Bromoquinazoline

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Compound Name: 4-Bromoquinazoline

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An In-Depth Technical Guide to **4-Bromoquinazoline**: Properties, Synthesis, and Reactivity

## Abstract

This technical guide provides a comprehensive overview of **4-Bromoquinazoline**, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, outline robust synthetic methodologies, and explore its characteristic reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided for its synthesis and key transformations, underpinned by mechanistic insights. This document is intended for researchers, scientists, and drug development professionals who utilize quinazoline scaffolds to construct complex molecular architectures with therapeutic potential.

## Introduction

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.<sup>[1]</sup> Within this class of compounds, **4-Bromoquinazoline** (CAS No. 354574-59-7) emerges as a pivotal building block. Its structure features a bromine atom at the C4 position, an electron-deficient site highly activated toward chemical modification.<sup>[2]</sup> This bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.<sup>[3]</sup> The ability to readily displace or couple at this position allows chemists to generate extensive libraries of 4-substituted quinazoline derivatives, which is essential for structure-activity relationship (SAR) studies in

drug discovery programs.<sup>[1]</sup> This guide synthesizes critical information on the properties, synthesis, and chemical behavior of **4-Bromoquinazoline** to empower its effective application in research and development.

## Physicochemical Properties

Understanding the core properties of **4-Bromoquinazoline** is essential for its proper handling, storage, and application in chemical synthesis. The key data are summarized below.

Property	Value	Reference
IUPAC Name	4-bromoquinazoline	[4]
CAS Number	354574-59-7	[4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub>	[4]
Molecular Weight	209.04 g/mol	[4]
Monoisotopic Mass	207.96361 Da	[4]
Physical Form	Solid	
Topological Polar Surface Area	25.8 Å <sup>2</sup>	[4]
Purity	Typically ≥97%	
Storage Conditions	Inert atmosphere, 2-8°C	

## Synthesis of 4-Bromoquinazoline

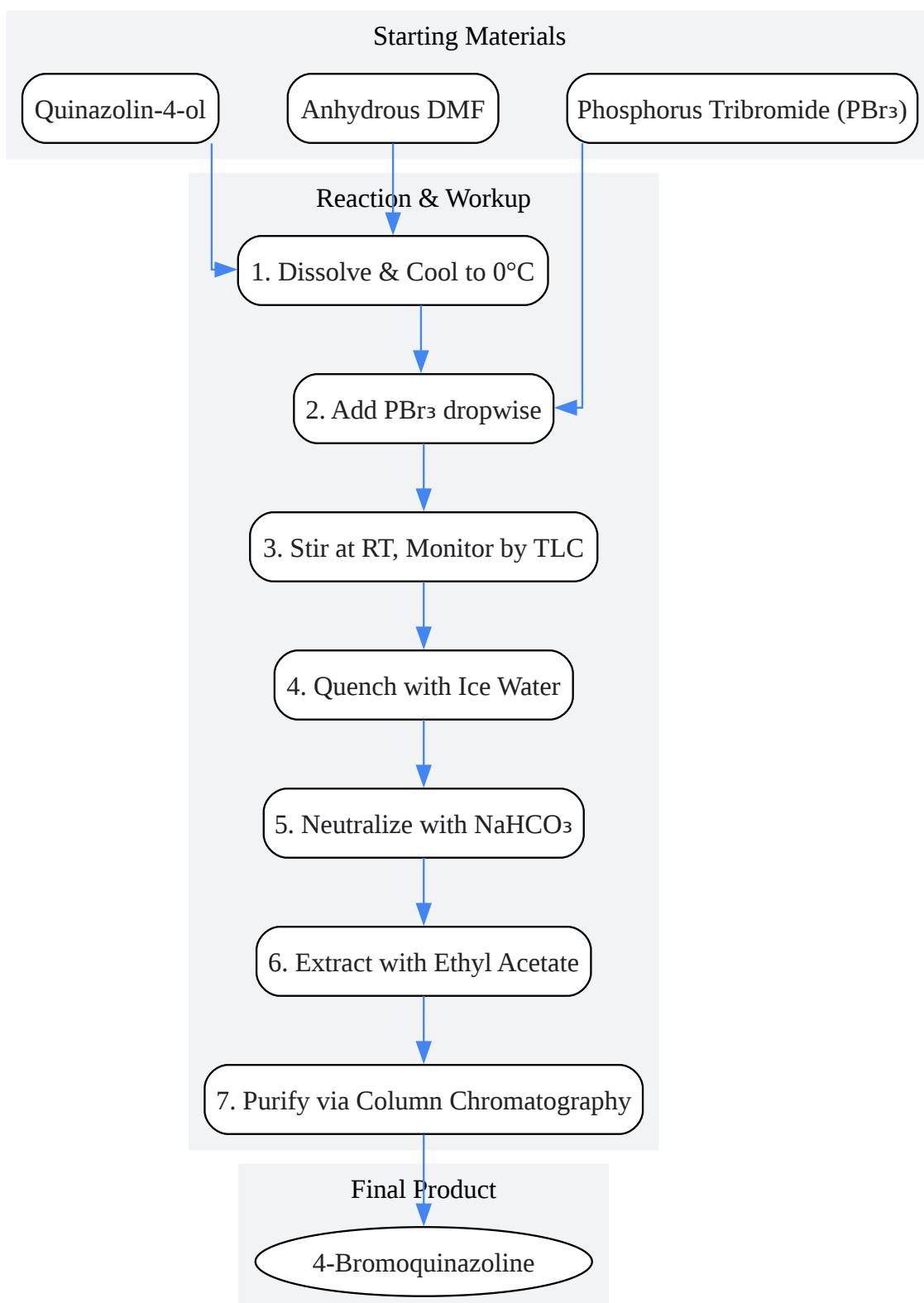
The conversion of quinazolin-4-ol (the keto tautomer of 4-hydroxyquinazoline) to **4-Bromoquinazoline** is a standard transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group and must first be activated. While chlorination using reagents like thionyl chloride (SOCl<sub>2</sub>) or phosphorus oxychloride (POCl<sub>3</sub>) is common, direct bromination offers a more direct route.<sup>[5]</sup> The following protocol is adapted from a similar procedure for the synthesis of 4-bromoquinoline.<sup>[6]</sup>

## Experimental Protocol: Synthesis from Quinazolin-4-ol

This protocol details the conversion of commercially available quinazolin-4-ol to **4-Bromoquinazoline** using a suitable brominating agent such as phosphorus tribromide ( $PBr_3$ ).

Causality: Phosphorus tribromide reacts with the hydroxyl group of quinazolin-4-ol to form a good leaving group, which is subsequently displaced by the bromide ion. Anhydrous N,N-dimethylformamide (DMF) is an effective polar aprotic solvent for this type of reaction.<sup>[6]</sup>

- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add quinazolin-4-ol (1.0 equiv) and anhydrous DMF.
- Reagent Addition: Cool the stirred solution/suspension to 0°C using an ice bath. Slowly add phosphorus tribromide (1.05 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.
- Neutralization: Basify the aqueous mixture to a pH of ~9-10 using a saturated solution of sodium bicarbonate. This step neutralizes excess acid and precipitates the product.
- Extraction: Extract the aqueous suspension with ethyl acetate (3x volumes). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield **4-Bromoquinazoline**.



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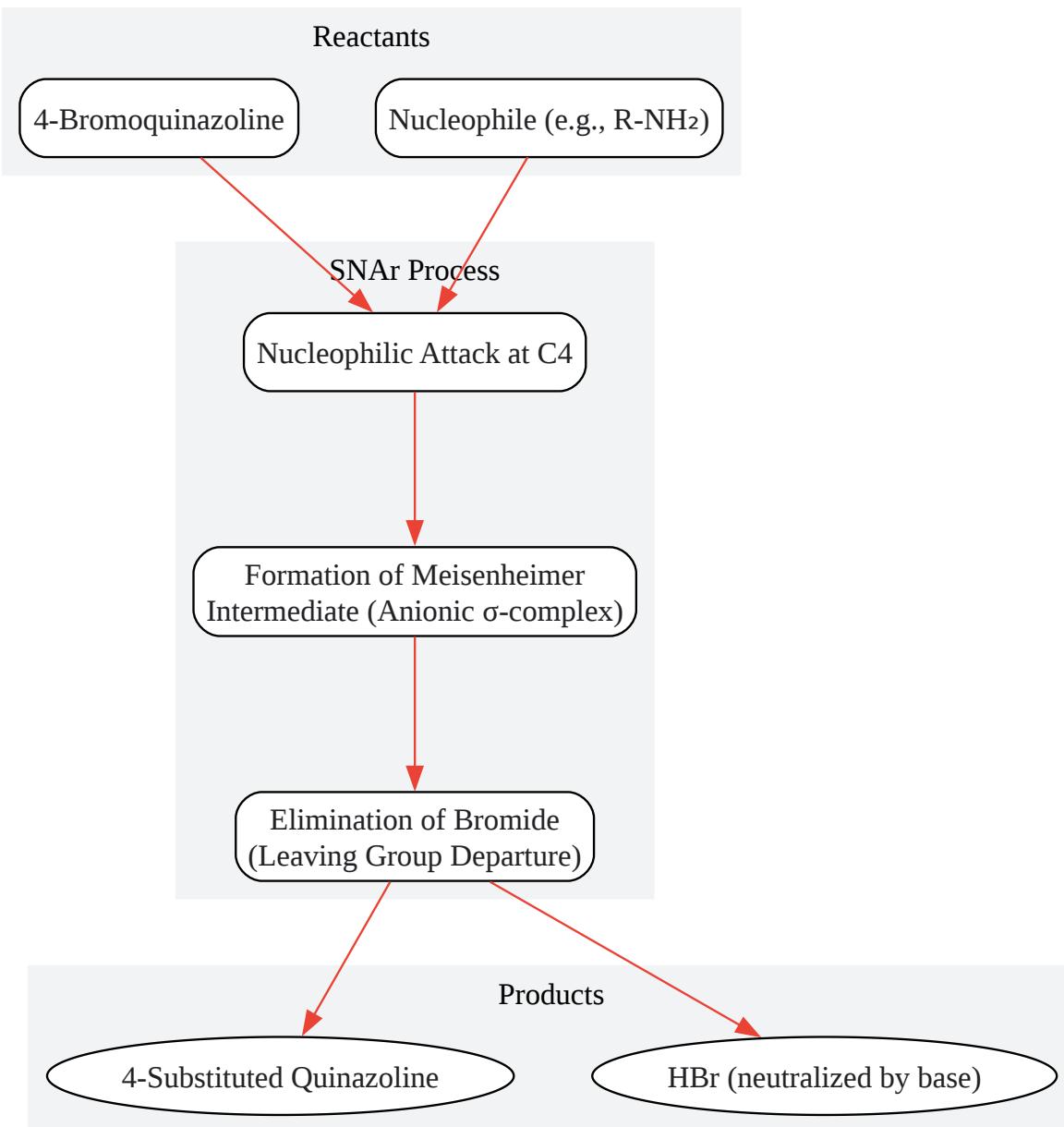
Caption: Synthetic workflow for **4-Bromoquinazoline**.

## Chemical Reactivity and Key Reactions

The synthetic utility of **4-Bromoquinazoline** is dominated by the reactivity of the C4-Br bond. The electron-deficient nature of the pyrimidine ring makes the C4 position highly electrophilic and susceptible to two major classes of reactions.

### Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of quinazoline chemistry. The bromine at C4 is readily displaced by a wide range of nucleophiles, particularly primary and secondary amines. This reaction proceeds via a two-step addition-elimination mechanism.<sup>[7][8]</sup> The high regioselectivity for the C4 position over other positions on the quinazoline ring makes this a robust and predictable transformation.<sup>[9]</sup> This reaction is fundamental to the synthesis of many kinase inhibitors, which often feature a 4-aminoquinazoline core.<sup>[1]</sup>



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Caption: General workflow for SNAr reactions.

- Setup: To a solution of **4-Bromoquinazoline** (1.0 equiv) in a suitable solvent (e.g., isopropanol, n-butanol, or DMF), add the desired amine nucleophile (1.1-1.5 equiv).

- Base (Optional but Recommended): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate ( $K_2CO_3$ ) (1.5-2.0 equiv) to act as a scavenger for the HBr generated during the reaction.
- Heating: Heat the reaction mixture, typically between 80°C and 120°C. The reaction can often be performed using conventional heating or microwave irradiation to reduce reaction times.
- Monitoring: Monitor the reaction by TLC or LC-MS.
- Workup: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with water and brine, dry over  $Na_2SO_4$ , and concentrate. Purify the crude material by recrystallization or column chromatography.

## Palladium-Catalyzed Cross-Coupling Reactions

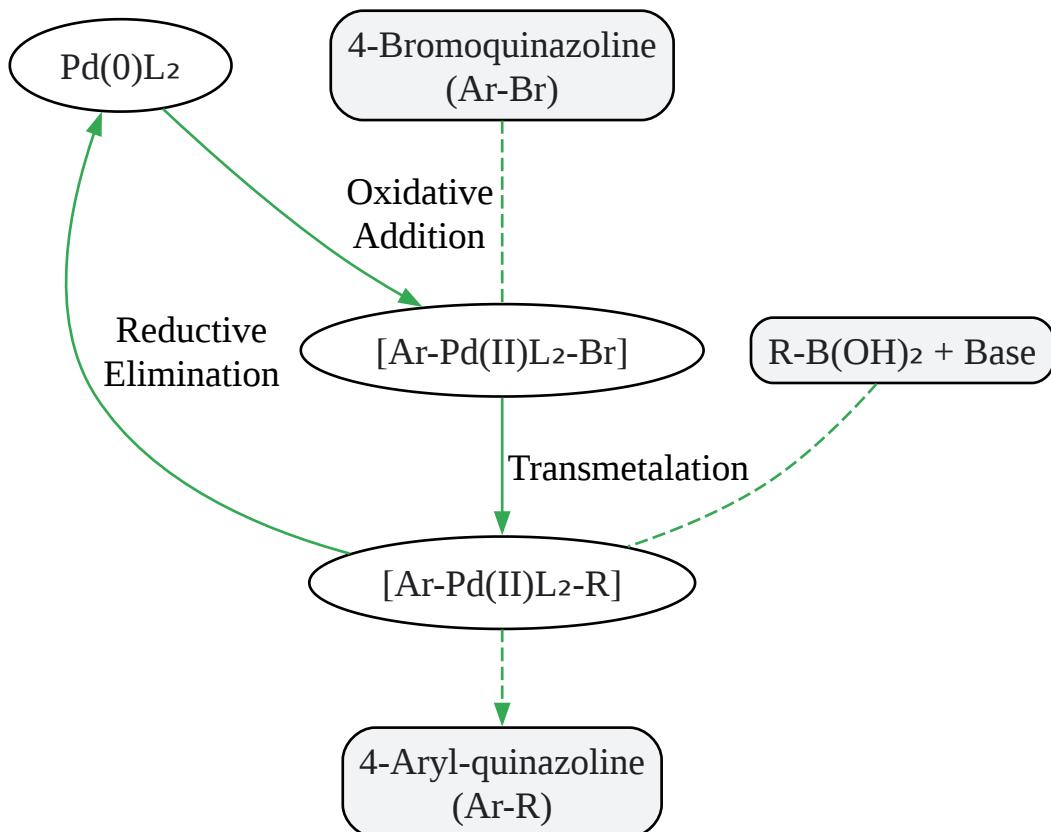
The carbon-bromine bond in **4-Bromoquinazoline** is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.<sup>[3]</sup> These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups at the C4 position.

The Suzuki-Miyaura coupling, which forms a C-C bond using a boronic acid or ester, is particularly prevalent.<sup>[10][11]</sup>

**Causality of Suzuki-Miyaura Coupling:** The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.<sup>[12]</sup>

- Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of **4-bromoquinazoline**. This is often the rate-limiting step and is more efficient for electron-deficient aryl halides.<sup>[12]</sup>
- Transmetalation: The organoboron compound (activated by a base) transfers its organic group to the palladium center.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.



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Caption: Catalytic cycle of Suzuki-Miyaura coupling.

- Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **4-Bromoquinazoline** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$ , 2.0-3.0 equiv).[12]
- Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.[10][12]
- Reaction: Heat the mixture, typically to 80-100°C, with vigorous stirring for 4-16 hours.[12]
- Monitoring: Monitor the reaction's progress by TLC or LC-MS.

- **Workup:** After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 4-arylquinazoline.[12]

## Applications in Medicinal Chemistry

**4-Bromoquinazoline** is a high-value intermediate primarily used in the synthesis of pharmacologically active compounds. Its utility stems from the ease with which the C4 position can be functionalized, allowing for the systematic exploration of chemical space around the quinazoline core.

- **Kinase Inhibitors:** The 4-aminoquinazoline scaffold is central to a number of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib.[1] The synthesis of these molecules and their analogs frequently involves an SNAr reaction between a halo-quinazoline and a substituted aniline.
- **Anticancer Agents:** Novel bromoquinazoline derivatives are continuously being synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[13][14]
- **Other Therapeutic Areas:** The quinazoline core has been investigated for a wide range of other biological activities, including as anti-inflammatory, antimicrobial, and antiviral agents. [13]

## Spectral Data Analysis

Structural confirmation of **4-Bromoquinazoline** and its derivatives relies on standard spectroscopic techniques.

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show distinct signals for the protons on the quinazoline ring system. The signals for the protons on the benzo- portion of the ring will typically appear in the aromatic region ( $\delta$  7.5-8.5 ppm) with characteristic coupling patterns. The C2-H proton is often the most downfield singlet.

- $^{13}\text{C}$  NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms of the quinazoline core. The carbon atom bearing the bromine (C4) will have a chemical shift influenced by the halogen.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  and  $[\text{M}+2]^+$  peaks with approximately equal intensity, which is indicative of the presence of one bromine atom. The exact mass should correspond to the calculated value of 207.96361 Da for  $\text{C}_8\text{H}_5^{79}\text{BrN}_2$ .<sup>[4]</sup>

## Safety and Handling

**4-Bromoquinazoline** is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.<sup>[15]</sup> Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.<sup>[16]</sup> Avoid formation and inhalation of dust.<sup>[17]</sup>
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.<sup>[15][17]</sup> For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.
- Incompatible Materials: Avoid contact with strong oxidizing agents.<sup>[15]</sup>

## Conclusion

**4-Bromoquinazoline** is a versatile and indispensable reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for constructing complex molecules. The facile displacement of the C4-bromine via nucleophilic aromatic substitution and its participation in palladium-catalyzed cross-coupling reactions provide robust and efficient pathways to a vast array of functionalized quinazolines. These reactions are foundational to the discovery and development of new therapeutic agents, particularly in the field of oncology, cementing the role of **4-Bromoquinazoline** as a cornerstone of medicinal chemistry.

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